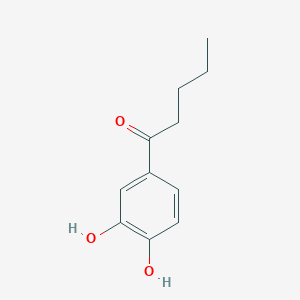

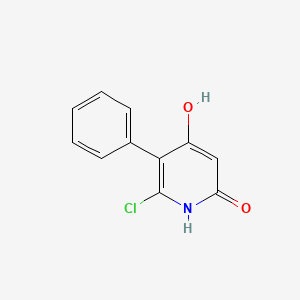

6-氯-5-苯基-2,4-吡啶二醇

描述

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be achieved through various methods. For instance, the synthesis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was performed by condensation of specific precursors in the presence of sodium hydroxide . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which was achieved and structurally characterized . These methods could potentially be adapted for the synthesis of 6-Chloro-5-phenyl-2,4-pyridinediol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of chlorinated pyridines are characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a dichlorinated pyridine derivative was determined to crystallize in the orthorhombic space group . The molecular structure of another chlorinated pyridine was refined using X-ray diffraction . These analyses provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds.

Chemical Reactions Analysis

The reactivity of chlorinated pyridines can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the study of reactions with mono- and bidentate nucleophiles on a tetrachloropyridine derivative showed regioselective aromatic nucleophilic substitution . This suggests that the reactivity of 6-Chloro-5-phenyl-2,4-pyridinediol would also be influenced by its substituents, potentially leading to selective chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are determined by their molecular structure. For example, the presence of chlorine atoms and other substituents can affect the compound's boiling point, melting point, solubility, and stability . The intermolecular interactions, such as hydrogen bonding and π-π interactions, can influence the compound's crystal packing and, consequently, its solid-state properties .

科学研究应用

酶抑制和构效关系

6-氯-5-苯基-2,4-吡啶二醇及其类似物已被研究作为酶抑制剂的潜力。Niedzwicki 等人 (1983) 进行的一项研究评估了一系列嘧啶碱基和核苷类似物,包括 2,6-吡啶二醇等化合物,作为尿苷磷酸化酶 (UrdPase) 和胸苷磷酸化酶 (dThdPase) 的抑制剂。该研究确定了这些酶的有效抑制剂,有助于合理设计新的抑制剂并了解配体与 UrdPase 和 dThdPase 结合的构效关系 (Niedzwicki 等人,1983)。

化学变异性和性质

该化合物的结构类似物已成为广泛研究的主题,探索其化学变异性和性质。Boča 等人 (2011) 对化学性质进行了全面综述,包括制备程序、性质以及 2,6-双-(苯并咪唑-2-基)-吡啶和 2,6-双-(苯并噻唑-2-基)-吡啶的复杂化合物,这些化合物在结构上与 6-氯-5-苯基-2,4-吡啶二醇相关。该研究强调了这些化合物的多方面应用和进一步研究的潜在领域 (Boča 等人,2011)。

合成和药用应用

与 6-氯-5-苯基-2,4-吡啶二醇密切相关的吡喃嘧啶核心,由于其合成适用性和生物利用度,对医药和制药工业至关重要。Parmar 等人 (2023) 综述了用于开发 5H-吡喃并[2,3-d]嘧啶骨架的合成途径,重点关注杂化催化剂在合成中的应用。这项工作阐明了用于开发先导分子的更广泛的催化应用,这是药物研究中的一个关键领域 (Parmar 等人,2023)。

作用机制

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds through the interaction of organoboron reagents with a metal catalyst . The exact interaction of 6-Chloro-5-phenyl-2,4-pyridinediol with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Related compounds have been implicated in reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s worth noting that related compounds have been involved in the Edman degradation process, which involves the sequential removal of one residue at a time from the amino end of a peptide .

Action Environment

It’s known that the success of sm coupling reactions, which related compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

6-chloro-4-hydroxy-5-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-11-10(7-4-2-1-3-5-7)8(14)6-9(15)13-11/h1-6H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWBRJPOTPBWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)C=C2O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715803 | |

| Record name | 6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-phenyl-2,4-pyridinediol | |

CAS RN |

32265-03-5 | |

| Record name | 6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

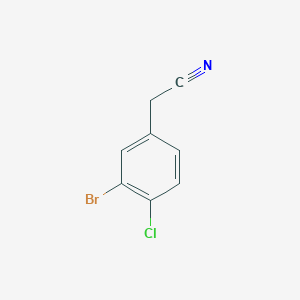

![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)

![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)

![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)